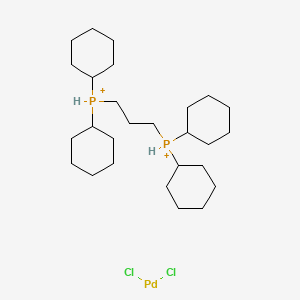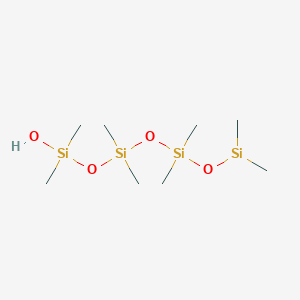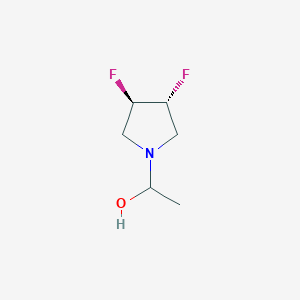
1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- est un composé chimique de formule moléculaire C6H11F2NO. Il est caractérisé par la présence d'un cycle pyrrolidine substitué par deux atomes de fluor aux positions 3 et 4 et un groupe éthanol à la position 1.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- implique généralement la fluoration de dérivés de pyrrolidine suivie de l'introduction du groupe éthanol. Une méthode courante comprend la réaction de la pyrrolidine avec des agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST) pour introduire les atomes de fluor. L'intermédiaire résultant est ensuite mis en réaction avec de l'oxyde d'éthylène dans des conditions contrôlées pour donner le produit final .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Le procédé peut également inclure des étapes de purification telles que la distillation et la recristallisation pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe éthanol peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour éliminer les atomes de fluor, ce qui donne des dérivés non fluorés.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) et l'azoture de sodium (NaN3) sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe éthanol donne des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels aux positions du fluor .
Applications De Recherche Scientifique
Le 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- a plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour l'investigation des voies biologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- implique son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor améliorent la capacité du composé à former de fortes liaisons hydrogène et à interagir avec les enzymes et les récepteurs. Cette interaction peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Composés similaires :
3,4-Difluoropyrrolidine : Structure similaire mais sans le groupe éthanol.
1-Pyrrolidineéthanol : Structure similaire mais sans les atomes de fluor.
Acide 3,4-difluoropyrrolidine-2-carboxylique : Contient un groupe acide carboxylique au lieu d'un groupe éthanol.
Unicité : Le 1-Pyrrolidineéthanol, 3,4-difluoro-, (3R,4R)- est unique en raison de la combinaison d'atomes de fluor et du groupe éthanol, qui lui confère des propriétés chimiques et biologiques distinctes. La présence d'atomes de fluor améliore la stabilité et la réactivité du composé, ce qui le rend précieux dans diverses applications .
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
3,4-Difluoropyrrolidine: Similar structure but lacks the ethanol group.
1-Pyrrolidineethanol: Similar structure but lacks the fluorine atoms.
3,4-Difluoropyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness: 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- is unique due to the combination of fluorine atoms and the ethanol group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
1-[(3R,4R)-3,4-difluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3/t4?,5-,6-/m1/s1 |
Clé InChI |
DMLZWOWSUJJYJL-YSLANXFLSA-N |
SMILES isomérique |
CC(N1C[C@H]([C@@H](C1)F)F)O |
SMILES canonique |
CC(N1CC(C(C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


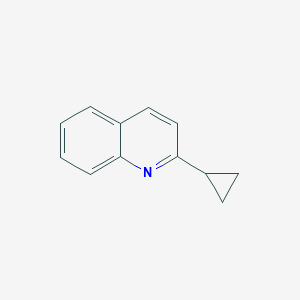
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
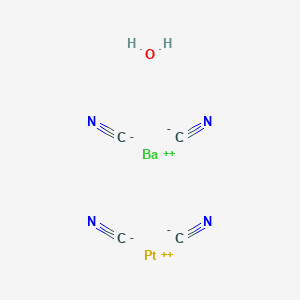
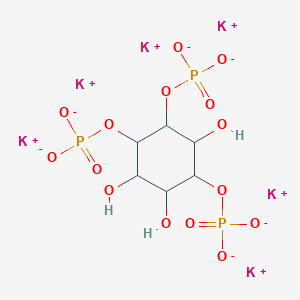
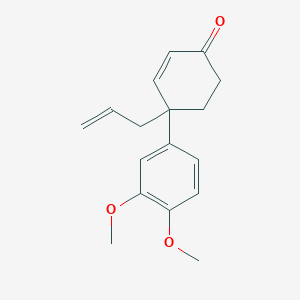

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
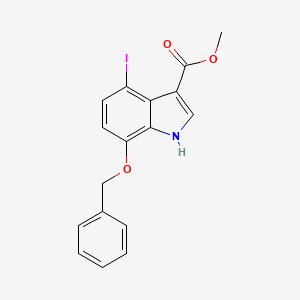
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
